

Navigating the Epigenetic Landscape: Potential Biological Targets of Pyrrolidinylbenzonnitrile Derivatives

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Compound of Interest

Compound Name: 3-Pyrrolidin-1-ylbenzonnitrile

Cat. No.: B069742

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Disclaimer: This technical guide focuses on the biological targets of 4-(pyrrolidin-3-yl)benzonnitrile derivatives, as comprehensive data for **3-Pyrrolidin-1-ylbenzonnitrile** is not extensively available in the reviewed literature. The information presented is based on the significant findings for these closely related analogs, which have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1).

This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic target LSD1 and the therapeutic potential of its inhibitors.

Core Finding: Lysine-Specific Demethylase 1 (LSD1/KDM1A) as the Primary Target

Research into 4-(pyrrolidin-3-yl)benzonnitrile derivatives has identified Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, as their primary biological target.[1][2][3][4] These compounds act as reversible, potent inhibitors of LSD1.[3][4] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4 and H3K9).[5] By inhibiting LSD1, these compounds prevent the demethylation of these key histone marks, leading to changes in gene expression. This has been shown to be particularly relevant in certain cancers, such as acute myeloid leukemia (AML), where LSD1 inhibition can promote differentiation of leukemic stem cells.[2]

One of the most active compounds from this series, designated as 21g, has demonstrated a dissociation constant (Kd) of 22 nM and a biochemical half-maximal inhibitory concentration (IC50) of 57 nM against LSD1.^{[2][3][4]} This compound has served as a valuable tool for exploring the cellular effects of LSD1 inhibition.

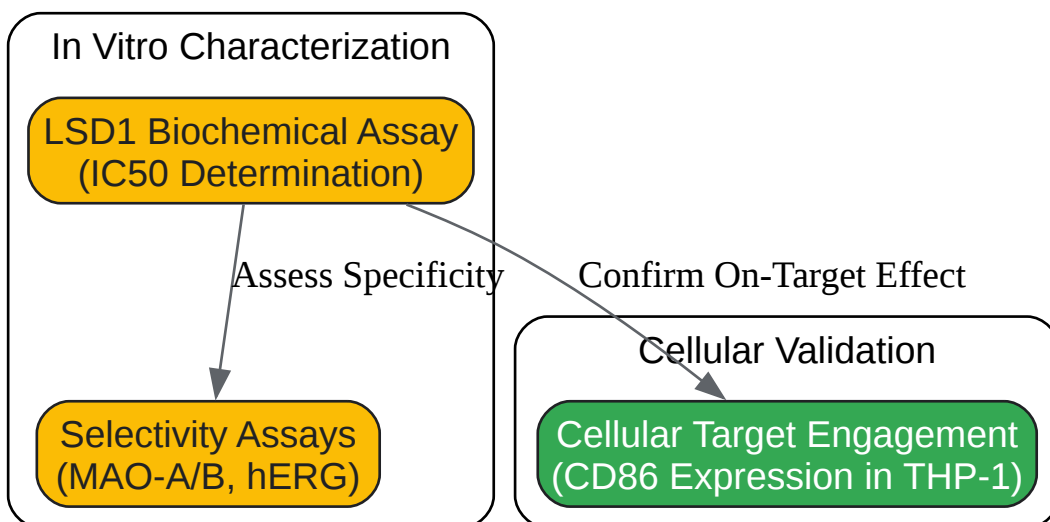
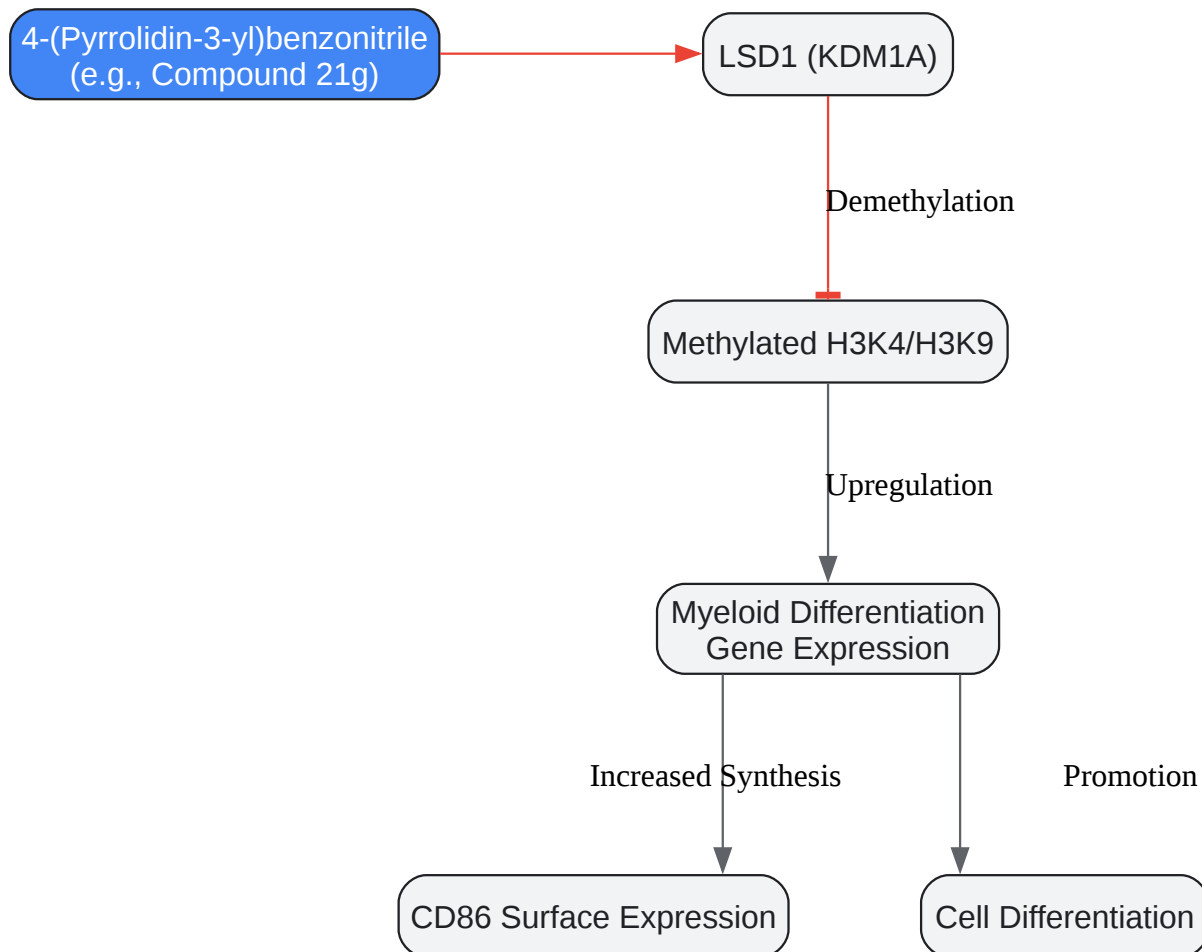
Quantitative Data Summary

The inhibitory activity and selectivity of the lead compound 21g, a 4-(pyrrolidin-3-yl)benzonitrile derivative, are summarized below. This data highlights its potent and selective action against LSD1.

Compound	Target	Assay Type	Value	Reference
21g	LSD1	Biochemical IC50	57 nM	^{[2][3][4]}
LSD1	Dissociation Constant (Kd)	22 nM	^{[2][3][4]}	
MAO-A	Activity Assay	No activity	^{[2][3]}	
MAO-B	Activity Assay	No activity	^{[2][3]}	
hERG	Ion Channel Assay	Improved selectivity vs GSK-690	^{[2][3]}	

Signaling Pathway and Mechanism of Action

The inhibition of LSD1 by 4-(pyrrolidin-3-yl)benzonitrile derivatives initiates a cascade of cellular events. By blocking the demethylase activity of LSD1, the methylation status of histones H3K4 and H3K9 is preserved. This leads to the reactivation of silenced genes, including those involved in cell differentiation. In the context of acute myeloid leukemia (AML), this results in the upregulation of myeloid-differentiation genes. A key surrogate biomarker for this cellular activity is the increased expression of the cell surface marker CD86 in human THP-1 AML cells.^{[2][3][6]}



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